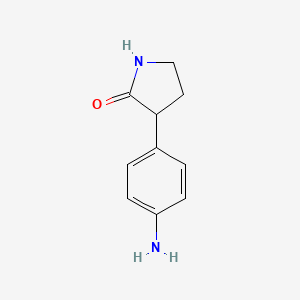

3-(4-Aminophenyl)-2-pyrrolidinone

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-(4-aminophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13) |

InChI Key |

IQQMWMMZFQTZSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C1C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-aminophenyl)-2-pyrrolidinone generally proceeds through a sequence of three main stages:

- Formation of an amide intermediate by condensation of aniline or substituted aniline derivatives with suitable acid derivatives.

- Nitration of the aromatic ring to introduce a nitro group at the para-position relative to the amide.

- Cyclization to form the pyrrolidinone ring.

- Reduction of the nitro group to the corresponding amino group, yielding the target 3-(4-aminophenyl)-2-pyrrolidinone.

This approach avoids the need for protecting groups on the amine, uses mild reaction conditions, and is suitable for scale-up.

Detailed Synthetic Route and Conditions

Alternative Synthetic Routes

Direct coupling and reduction: Coupling 4-nitrofluorobenzene with morpholin-2-one in N-methylpyrrolidone using sodium hydride, followed by catalytic hydrogenation with Pd/C. This method is industrially less favorable due to low overall yield (<7%) and expensive catalyst use.

Hydrazinolysis and further functionalization: Starting from N-(4-aminophenyl)acetamide, reaction with itaconic acid leads to 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which can be converted to methyl ester and hydrazide derivatives, enabling further modifications. This method highlights the versatility of pyrrolidinone derivatives but is more focused on functionalized analogs rather than the parent 3-(4-aminophenyl)-2-pyrrolidinone.

Purification and Yield Considerations

- Purification typically involves recrystallization from mixed solvents such as methanol, ethanol, or acetone.

- Column chromatography is generally avoided in industrial processes due to scale and cost constraints.

- The nitration and cyclization steps require careful temperature control (0–5 °C for nitration, mild heating for cyclization) to maximize selectivity and yield.

- Reduction with hydrazine hydrate and FeCl3 catalyst provides a mild and efficient conversion of nitro to amino groups without over-reduction or ring opening.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range / Condition | Impact on Synthesis |

|---|---|---|

| Amide formation temp. | 0–5 °C | Controls reaction rate and selectivity |

| Molar ratio (aniline:acidylate) | 1:1 to 1:2 | Ensures complete conversion |

| Nitration temp. | 0–5 °C | Prevents side reactions and over-nitration |

| Nitration time | 2–5 hours | Sufficient for complete nitration |

| Cyclization base | Na2CO3, Cs2CO3, NaOEt, KOtBu | Base strength affects ring closure efficiency |

| Cyclization solvent | Acetonitrile, butanone, DMF, DMAc, NMP | Solubility and reaction rate factors |

| Cyclization time | 6–12 hours | Ensures full ring closure |

| Reduction reagent | Hydrazine hydrate (35–100%) | Effective nitro reduction |

| Reduction catalyst | FeCl3 | Catalyzes reduction, mild conditions |

| Purification solvent | Methanol, ethanol, acetone | Affects purity and crystallinity |

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

Substitution: Substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidinones.

Scientific Research Applications

3-(4-Aminophenyl)-2-pyrrolidinone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

What is 3D Printing?

3D printing is a process of creating three-dimensional objects from a digital file. It works by adding material layer by layer until the object is formed. This technology is also known as additive manufacturing.

How Does 3D Printing Work?

- Design: First, a 3D model is created using computer software or downloaded from the internet.

- Slicing: The 3D model is sliced into thin layers by special software, which the printer can understand.

- Printing: The 3D printer follows the sliced design and adds material layer by layer to build the object.

Types of 3D Printers

- FDM (Fused Deposition Modeling): Uses plastic filament melted and extruded through a nozzle.

- SLA (Stereolithography): Uses a laser to harden liquid resin into layers.

- SLS (Selective Laser Sintering): Uses a laser to sinter powdered material into solid layers.

Materials Used in 3D Printing

- PLA (Polylactic Acid): Biodegradable plastic made from renewable resources.

- ABS (Acrylonitrile Butadiene Styrene): Durable plastic used in toys and household items.

- Resin: Liquid material hardened by UV light, used in SLA printers.

- Nylon: Strong and flexible material for functional parts.

Benefits of 3D Printing for Kids

- Creativity: Allows kids to bring their ideas to life.

- Problem-Solving: Encourages thinking through design challenges.

- STEM Learning: Integrates science, technology, engineering, and math skills.

- Hands-On Experience: Provides practical understanding of manufacturing processes.

Fun Projects for Kids to Try

- Custom Toys: Design and print your own action figures or doll accessories.

- Puzzle Pieces: Create 3D puzzles that fit together uniquely.

- Keychains: Make personalized keychains with names or shapes.

- Planters: Build small planters for succulents or herbs.

- Board Game Pieces: Replace missing game pieces or create new ones.

Learning Resources for 3D Printing

- Online Tutorials: Websites like Thingiverse and Tinkercad offer free design tools and project ideas.

- Books: Check out books on 3D printing for beginners from your local library.

- Classes: Join workshops or after-school programs focused on 3D printing.

- YouTube Channels: Follow channels that teach 3D modeling and printing techniques.

Q & A

Q. What are the key synthetic pathways for 3-(4-Aminophenyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

Answer: The compound is synthesized via cyclization of substituted acrylamides or through palladium-catalyzed coupling reactions. For example, a related compound, 1-(4-Aminophenyl)-5-methyl-2-pyrrolidinone, is synthesized using anthraquinone dye precursors, suggesting the use of aminoaryl intermediates in cyclization steps . Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) by monitoring intermediates via thin-layer chromatography (TLC) or LC-MS. Post-synthetic purification often involves column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate high-purity fractions (≥95%) .

Q. How can researchers validate the structural integrity of 3-(4-Aminophenyl)-2-pyrrolidinone?

Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ ~6.5–7.5 ppm for the 4-aminophenyl moiety).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry, as demonstrated in studies of related pyrrolidinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 3-(4-Aminophenyl)-2-pyrrolidinone derivatives?

Answer: Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. For example, keto-enol tautomerism in pyrrolidinone derivatives can shift proton signals. To address this:

Q. What strategies are effective for studying structure-activity relationships (SAR) in 3-(4-Aminophenyl)-2-pyrrolidinone-based bioactive compounds?

Answer:

- Substitution patterns : Modify the aminophenyl group (e.g., fluorination or methylation) to assess electronic effects on bioactivity. For instance, fluorinated analogs (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) show altered pharmacokinetic properties .

- Pharmacophore mapping : Compare with structurally related compounds like Rolipram (a PDE4 inhibitor), which shares the 2-pyrrolidinone core but differs in substituents .

- In vitro assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase or phosphodiesterase) using fluorescence polarization or calorimetry .

Q. How should researchers address conflicting biological activity data between in vitro and in vivo studies?

Answer: Discrepancies may arise from metabolic instability or poor bioavailability. Mitigate this by:

- Conducting ADME profiling : Measure plasma stability, cytochrome P450 interactions, and membrane permeability (e.g., Caco-2 assays).

- Designing prodrugs : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, as seen in thiazolidinedione derivatives .

- Validating with dose-response studies : Use multiple animal models to correlate in vitro IC₅₀ values with in vivo efficacy .

Q. What methodologies are recommended for analyzing degradation products of 3-(4-Aminophenyl)-2-pyrrolidinone under stressed conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions.

- LC-HRMS : Identify degradation products via high-resolution mass spectrometry. For example, oxidative degradation of related pyrrolidinones yields lactam-opening products.

- Stability-indicating assays : Develop HPLC methods with photodiode array detection to quantify intact compound vs. impurities .

Methodological Notes

- Safety protocols : Fluorinated derivatives (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) require handling in fume hoods due to potential respiratory hazards .

- Data reproducibility : Use standardized synthetic protocols (e.g., IUPAC guidelines) and share raw spectral data in public repositories (e.g., PubChem) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.